molecular formula C8H5NO2 B2382407 3-(4-Pyridyl)propiolic Acid CAS No. 66869-74-7

3-(4-Pyridyl)propiolic Acid

Cat. No.: B2382407
CAS No.: 66869-74-7
M. Wt: 147.133
InChI Key: XXZFDZHMDVKNLX-UHFFFAOYSA-N
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Description

3-(4-Pyridyl)propiolic Acid: is an organic compound with the molecular formula C8H5NO2. It is characterized by the presence of a pyridine ring attached to a propiolic acid moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pyridyl)propiolic Acid typically involves the coupling of a pyridine derivative with a propiolic acid derivative. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-bromopyridine with propiolic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Pyridyl)propiolic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond in the propiolic acid moiety to a double or single bond, forming alkenes or alkanes.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Pyridyl)propiolic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Pyridyl)propiolic Acid involves its interaction with various molecular targets, primarily through its pyridine ring. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biological processes.

Comparison with Similar Compounds

Uniqueness: 3-(4-Pyridyl)propiolic Acid is unique due to the presence of the propiolic acid moiety, which introduces a triple bond into the molecule. This feature enhances its reactivity and allows for a wider range of chemical transformations compared to its similar compounds .

Properties

IUPAC Name

3-pyridin-4-ylprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h3-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZFDZHMDVKNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66869-74-7
Record name 3-(4-PYRIDYL)PROPIOLIC ACID
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